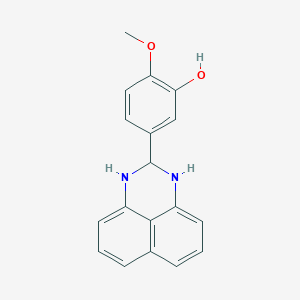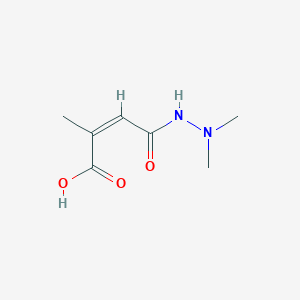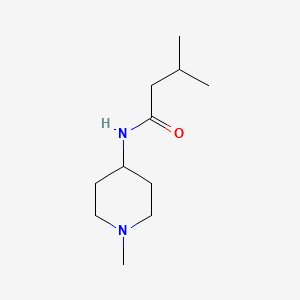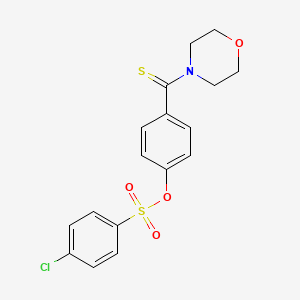
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of phenols and is also known as '2-methoxy-5-(2,3-dihydro-1H-perimidin-2-yl)phenol'.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, it has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol in lab experiments is its potential as an anti-cancer agent. It has been found to exhibit excellent anti-cancer activity and has the potential to be developed into a new cancer therapy. In addition, this compound has also been found to exhibit excellent catalytic activity and selectivity in several reactions, making it a potential catalyst in various chemical reactions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its activity in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol. One of the main future directions is the development of this compound as a new anti-cancer therapy. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its activity against different types of cancer.
Another future direction is the study of this compound as a plant growth regulator. Further studies are needed to determine the optimal concentration and application method of this compound for promoting plant growth and increasing their resistance to environmental stress.
In addition, further studies are also needed to explore the potential use of this compound as a catalyst in various chemical reactions. This compound has shown excellent catalytic activity and selectivity in several reactions, and further studies are needed to optimize its activity and selectivity in different reactions.
Métodos De Síntesis
The synthesis of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol can be achieved through several methods. One of the most common methods is the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of the target compound with a yield of around 70%. Other methods include the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a base such as sodium hydride or potassium carbonate.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stress.
In material science, this compound has been studied for its potential use as a catalyst in various chemical reactions. It has been found to exhibit excellent catalytic activity and selectivity in several reactions.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-8-12(10-15(16)21)18-19-13-6-2-4-11-5-3-7-14(20-18)17(11)13/h2-10,18-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHNINLDBDANIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)